molecular formula C20H22F3N3O2 B12270298 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline

4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline

Cat. No.: B12270298
M. Wt: 393.4 g/mol
InChI Key: MEYZNUZOQHEXNN-UHFFFAOYSA-N
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Description

4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that features a quinoline core substituted with a morpholine-carbonyl-piperidine moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline typically involves multi-step organic synthesis. One common approach is to start with the quinoline core and introduce the trifluoromethyl group via a nucleophilic substitution reaction. The morpholine-carbonyl-piperidine moiety can be attached through a series of condensation and cyclization reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of raw materials and reagents would also be optimized to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline analogs with different substituents .

Scientific Research Applications

4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 4-(Piperidin-1-yl)quinoline
  • 7-(Trifluoromethyl)quinoline
  • 4-(Morpholine-4-carbonyl)quinoline

Uniqueness

What sets 4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline apart is the combination of the morpholine-carbonyl-piperidine moiety and the trifluoromethyl group on the quinoline core. This unique structure may confer specific biological activities and chemical properties that are not present in other similar compounds .

Properties

Molecular Formula

C20H22F3N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

morpholin-4-yl-[1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C20H22F3N3O2/c21-20(22,23)15-3-4-16-17(12-15)24-6-5-18(16)26-7-1-2-14(13-26)19(27)25-8-10-28-11-9-25/h3-6,12,14H,1-2,7-11,13H2

InChI Key

MEYZNUZOQHEXNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F)C(=O)N4CCOCC4

Origin of Product

United States

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